Chloromethyl 3-methylbenzoate

Description

Structural Characterization and IUPAC Nomenclature

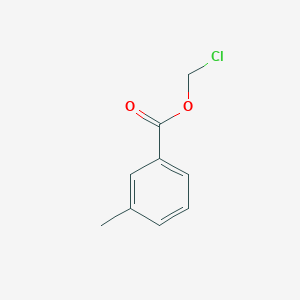

Chloromethyl 3-methylbenzoate is systematically named This compound under IUPAC guidelines, reflecting its substitution pattern: a methyl group at the benzene ring’s meta position and a chloromethyl ester functional group. The molecular structure is defined by the SMILES notation CC1=CC(=CC=C1)C(=O)OCCl, which encodes the meta-methylbenzoate backbone and chloromethyl substituent. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$$9$$H$$9$$ClO$$_2$$ | |

| Molecular Weight | 184.62 g/mol | |

| InChIKey | YPRHOYLAIXFISY-UHFFFAOYSA-N |

The compound’s 2D structure, accessible via PubChem CID 12009021, confirms the ester linkage and chlorine atom placement.

Spectroscopic Identification

While direct experimental NMR, IR, or mass spectrometry data for this compound is unavailable in the provided sources, its structural analogs offer insights:

- Methyl 3-methylbenzoate (C$$9$$H$${10}$$O$$_2$$), a related compound, exhibits a $$^{13}\text{C}$$ NMR peak at 167.6 ppm for the ester carbonyl group. By analogy, this compound’s carbonyl signal is expected near 168–170 ppm, with downfield shifts due to the electron-withdrawing chlorine atom.

- The chloromethyl group (–OCH$$2$$Cl) typically shows characteristic $$^1\text{H}$$ NMR signals at 4.5–5.0 ppm (CH$$2$$Cl) and $$^{35}\text{Cl}$$/$$^{37}\text{Cl}$$ isotope splitting in mass spectra.

Hypothetical fragmentation patterns in mass spectrometry would likely include peaks at m/z 184 (molecular ion), 149 (loss of Cl), and 105 (benzoyl fragment).

Thermodynamic Properties

Experimental data for this compound’s phase transitions and density are limited, but estimates from analogous compounds and computational models suggest:

| Property | Value | Source |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm$$^3$$ | |

| Boiling Point | 276.8 ± 23.0 °C | |

| Flash Point | 135.4 ± 18.1 °C | |

| Melting Point | Not reported |

The elevated boiling point relative to non-halogenated esters (e.g., methyl benzoate, 199°C) reflects increased molecular polarity due to the chlorine atom.

Solubility and Partition Coefficients

No experimental solubility or log$$P$$ (octanol-water partition coefficient) data was identified in the reviewed sources. However, computational predictions using the CLOGP model estimate a log$$P$$ of ~2.5, indicating moderate lipophilicity suitable for organic solvent extraction. The compound is expected to be poorly soluble in water (<1 g/L at 25°C) but miscible with dichloromethane, acetone, and ethyl acetate.

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

chloromethyl 3-methylbenzoate |

InChI |

InChI=1S/C9H9ClO2/c1-7-3-2-4-8(5-7)9(11)12-6-10/h2-5H,6H2,1H3 |

InChI Key |

YPRHOYLAIXFISY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chlorine vs. Other Functional Groups

Chloromethyl 3-methylbenzoate differs from analogs such as Ethyl 3-methylbenzoate (CAS: 120-33-2) and Propyl 3-chlorobenzoate by the presence of a chloromethyl ester group. For example:

- Ethyl 3-methylbenzoate lacks chlorine, reducing its electrophilicity and reactivity in alkylation reactions. Its primary use is as a flavoring agent or solvent due to lower toxicity .

- Propyl 3-chlorobenzoate retains the chlorine atom but uses a propyl ester chain, which increases lipophilicity and alters metabolic stability compared to the chloromethyl variant .

Table 1: Substituent Comparison

| Compound | Substituent (Position) | Ester Group | Key Applications |

|---|---|---|---|

| This compound | -CH2Cl (ester) | Chloromethyl | Pharmaceutical synthesis |

| Ethyl 3-methylbenzoate | -C2H5 (ester) | Ethyl | Solvents, flavoring |

| Propyl 3-chlorobenzoate | -Cl (benzene), -C3H7 | Propyl | Agrochemical intermediates |

Table 2: Reactivity Profiles

| Compound | Key Functional Groups | Reactivity Highlights |

|---|---|---|

| This compound | -CH2Cl, -COOCH3 | High electrophilicity for alkylation |

| Methyl 3-amino-5-chlorobenzoate | -NH2, -Cl | Ortho/para-directing in EAS reactions |

| Ethyl 3-(chloromethyl)benzoate | -CH2Cl, -COOC2H5 | Enhanced lipophilicity for drug delivery |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.